3-Amino-1-methyl-1h-pyrrole-2,5-dione
Overview
Description
3-Amino-1-methyl-1h-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C5H6N2O2 and its molecular weight is 126.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticonvulsant Properties
3-Amino-1-methyl-1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated for their anticonvulsant properties. A library of 1,3-substituted pyrrolidine-2,5-dione derivatives was created to explore their potential as anticonvulsant agents. The compounds showed promising results in various acute models of seizures in mice, and in vitro studies suggested that their mechanism of action might be related to blocking neuronal voltage-sensitive sodium and L-type calcium channels. This indicates a potential role for these compounds in treating epilepsy and related disorders (Rybka et al., 2017).
Inhibition of Inflammatory and Oxidative Stress
Studies on pyrrole derivatives have shown significant anti-inflammatory and antioxidative properties. For instance, pyrrole-derived compounds were found to reduce the manifestations of inflammation and contribute to the normal structure of the mucous membrane in rats with chronic colitis. These compounds also demonstrated protective effects against liver injury, suggesting their potential as therapeutic agents for inflammation-related conditions (Kotlyar et al., 2021).
Neuroprotective Effects
This compound derivatives have been studied for their neuroprotective effects. SPD 502, a derivative, was shown to protect axons, oligodendrocytes, and neuronal perikarya in a rodent model of transient focal cerebral ischemia. This compound significantly reduced the anatomic extent of lipid peroxidation, highlighting its potential in protecting both grey and white matter from damage induced by transient focal ischemia (McCracken et al., 2002).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitGlycogen Synthase Kinase-3 (GSK-3) , a master kinase involved in numerous cellular processes.
Mode of Action
If it acts similarly to related compounds, it may function as an inhibitor of gsk-3, preventing the kinase from phosphorylating its targets . This could result in changes to various cellular processes, including cell growth and proliferation.
Biochemical Pathways
Inhibition of gsk-3 can impact several pathways, including the pi3k/akt pathway, which is involved in cell survival and growth .
Result of Action
Related compounds that inhibit gsk-3 have been found to prevent neuronal cell death and reduce infarct size, suggesting potential neuroprotective effects .
Properties
IUPAC Name |
3-amino-1-methylpyrrole-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-4(8)2-3(6)5(7)9/h2H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHSFNMBRJMUJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C1=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303058 | |
Record name | 3-amino-1-methyl-1h-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34314-67-5 | |
Record name | NSC156296 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-amino-1-methyl-1h-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.